molecular formula C23H24N2O2S B2933397 N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 924824-31-7

N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No. B2933397
M. Wt: 392.52
InChI Key: IYZLSUUTLWJADD-UHFFFAOYSA-N
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Description

The compound “N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds related to N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide have been explored in several studies. For example, Aleksandrov and El’chaninov (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent conversion into various derivatives through electrophilic substitution reactions, showcasing the chemical versatility of similar compounds (Aleksandrov & El’chaninov, 2017).

Chemical Sensors

Compounds with a similar structure have been utilized as chemical sensors. Wang et al. (2015) synthesized coumarin benzothiazole derivatives to detect cyanide anions, demonstrating the potential application of such compounds in environmental monitoring and analytical chemistry (Wang et al., 2015).

Molecular Structure and Properties

Research on the molecular structure and properties of related compounds provides insights into their potential applications. Myannik et al. (2018) synthesized novel organic ligands and their metal complexes, highlighting the potential of these compounds in material science and coordination chemistry (Myannik et al., 2018).

Potential Ligands for Human Receptors

Compounds structurally related to N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide have been designed as potential ligands for human receptors. Cagide et al. (2015) synthesized chromone–thiazole hybrids as potential ligands for human adenosine receptors, indicating potential therapeutic applications (Cagide et al., 2015).

Antimicrobial and Cytotoxic Activities

Gomha and Khalil (2012) demonstrated the use of ultrasound irradiation for the synthesis of novel thiazole derivatives bearing a coumarin nucleus, which showed potent cytotoxic activity, suggesting potential applications in medicinal chemistry and drug development (Gomha & Khalil, 2012).

Future Directions

The future directions for research involving this compound would depend on its properties and potential applications. This could include further studies to fully elucidate its synthesis, structure, reactivity, mechanism of action, and safety profile. Additionally, if the compound shows promising biological activity, it could be investigated as a potential therapeutic agent .

properties

IUPAC Name

N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-15(2)17-9-7-16(8-10-17)11-20-13-24-23(28-20)25-22(26)19-12-18-5-3-4-6-21(18)27-14-19/h3-10,13,15,19H,11-12,14H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZLSUUTLWJADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide

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